Lichexanthone

Description

Structure

3D Structure

Properties

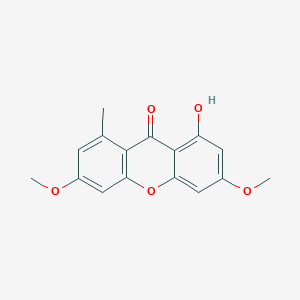

IUPAC Name |

1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAGTHXVHQKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164977 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15222-53-4 | |

| Record name | Lichexanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15222-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lichexanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015222534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lichexanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICHEXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92O5D9Z07W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lichexanthone: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichexanthone, a prominent secondary metabolite of the xanthone (B1684191) class, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and isolation of lichexanthone. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the occurrence of lichexanthone in various lichens, fungi, and higher plants. Furthermore, it presents comprehensive experimental protocols for the extraction, isolation, and purification of this compound. Finally, a detailed visualization of the lichexanthone biosynthetic pathway is provided to elucidate its formation in nature.

Natural Sources and Distribution of Lichexanthone

Lichexanthone is predominantly found in the kingdom Fungi, particularly in lichenized fungi, but its distribution extends to some non-lichenized fungi and a variety of higher plant species.

Lichens: The Primary Source

Lichens are the most prolific producers of lichexanthone. The presence of this compound is a key chemotaxonomic marker for the classification of many lichen species. Its accumulation in the cortex of the lichen thallus is believed to offer protection from UV radiation.[1] The presence of lichexanthone causes the thallus of these lichens to fluoresce a characteristic yellow-green color under long-wavelength UV light, a feature often used for preliminary identification.[1]

Table 1: Distribution of Lichexanthone in Major Lichen Genera

| Genus | Family | Growth Form | Notes on Lichexanthone Presence |

| Parmelina | Parmeliaceae | Foliose | One of the first genera from which lichexanthone was isolated. |

| Hypotrachyna | Parmeliaceae | Foliose | Found in numerous species within this genus.[1] |

| Pyxine | Caliciaceae | Foliose | A significant number of species in this tropical genus contain lichexanthone.[1] |

| Pertusaria | Pertusariaceae | Crustose | An important taxonomic marker for species within this genus.[1] |

Fungi: Non-Lichenized Producers

Certain non-lichenized fungi have also been identified as sources of lichexanthone. This discovery is significant as it opens avenues for the biotechnological production of lichexanthone through fermentation, potentially offering a more controlled and scalable supply than collection from the wild.

Table 2: Lichexanthone-Producing Fungi

| Species | Phylum | Habitat/Source |

| Penicillium persicinum | Ascomycota | Soil |

| Penicillium vulpinum | Ascomycota | Not specified |

Higher Plants: An Alternative Source

Lichexanthone has been isolated from several families of higher plants, indicating a broader distribution in the plant kingdom than initially thought. The families Annonaceae and Rutaceae are particularly noteworthy for containing lichexanthone-producing species.[1]

Table 3: Documented Plant Sources of Lichexanthone

| Family | Species |

| Annonaceae | (Specific species not consistently cited) |

| Rutaceae | Feroniella lucida, Zanthoxylum microcarpum, Zanthoxylum valens[2] |

| Gentianaceae | Anthocleista djalonensis[2] |

| Euphorbiaceae | Croton cuneatus[2] |

| Sapindaceae | Cupania cinerea[2] |

| Olacaceae | Minquartia guianensis[2] |

Experimental Protocols for Isolation and Purification

The isolation and purification of lichexanthone from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following protocols are generalized methodologies that can be adapted based on the specific source material and available laboratory equipment.

Extraction of Lichexanthone from Lichen Thalli

This protocol outlines a standard procedure for the extraction of lichexanthone from dried and ground lichen material.

Methodology:

-

Sample Preparation: Air-dry the collected lichen thalli and grind them into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction:

-

Soxhlet Extraction: Place the powdered lichen material in a cellulose (B213188) thimble and perform continuous extraction with acetone (B3395972) or methanol (B129727) for 6-8 hours. This method is highly efficient but requires specialized glassware.

-

Maceration: Submerge the powdered lichen in a flask with a suitable solvent (e.g., acetone, methanol, or a chloroform:methanol mixture) at room temperature. Agitate the mixture periodically over 24-48 hours.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove the solid lichen debris. The resulting filtrate, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.

Purification of Lichexanthone by Column Chromatography

The crude extract obtained from the initial extraction is a complex mixture of compounds. Column chromatography is a fundamental technique for the separation and purification of lichexanthone from this mixture.

Methodology:

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture) and pour it into a glass column to create the stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light. Fractions containing the fluorescent lichexanthone band are pooled together.

-

Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified lichexanthone.

High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification

For obtaining high-purity lichexanthone for analytical or biological studies, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Methodology:

-

System Preparation: Use a reversed-phase C18 column. The mobile phase typically consists of a mixture of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Sample Preparation: Dissolve the partially purified lichexanthone from the column chromatography step in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Elution: Inject the sample into the HPLC system. Elute the column with an isocratic or gradient mobile phase composition.

-

Detection: Monitor the eluate using a UV detector, typically at wavelengths around 254 nm and 310 nm, where xanthones exhibit strong absorbance.

-

Fraction Collection (for preparative HPLC): Collect the peak corresponding to lichexanthone.

-

Quantification (for analytical HPLC): Create a calibration curve using a lichexanthone standard of known concentration to quantify the amount of lichexanthone in the sample.

Lichexanthone Biosynthesis Pathway

In lichens and fungi, the biosynthesis of lichexanthone proceeds through the polyketide pathway, a major route for the production of a wide array of secondary metabolites.[1] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. The core of the lichexanthone molecule is assembled by a multi-enzyme complex known as a polyketide synthase (PKS).[1]

Caption: Proposed biosynthetic pathway of lichexanthone in lichens and fungi.

The process begins with the loading of a starter unit (acetyl-CoA) and several extender units (malonyl-CoA) onto the PKS. The PKS then catalyzes a series of condensation reactions to form a linear polyketide chain. This chain undergoes a series of folding and cyclization reactions, followed by aromatization, to form a benzophenone intermediate.[3] Subsequent dehydration of this intermediate leads to the formation of the xanthone core, yielding norlichexanthone. The final step in the biosynthesis of lichexanthone is the methylation of the hydroxyl groups on the xanthone ring, a reaction catalyzed by methyltransferases with S-adenosyl methionine (SAM) serving as the methyl group donor.

Conclusion

Lichexanthone remains a compound of significant scientific interest, with its widespread natural distribution and diverse biological activities. This technical guide has provided a comprehensive overview of its primary natural sources in lichens, fungi, and higher plants. The detailed experimental protocols for extraction and purification offer a practical framework for researchers seeking to isolate this compound for further investigation. The elucidation of its biosynthetic pathway provides a foundation for understanding its production in nature and exploring potential biotechnological avenues for its synthesis. Further research into the quantitative analysis of lichexanthone in various organisms and the specific enzymatic machinery of its biosynthesis will undoubtedly pave the way for novel applications in medicine and other fields.

References

The Biosynthesis of Lichexanthone: A Technical Guide for Scientific Professionals

Abstract

Lichexanthone, a prominent secondary metabolite in many lichen species, is a yellow pigment known for its protective role against UV radiation and its diverse bioactive properties. This technical guide provides an in-depth exploration of the biosynthesis of lichexanthone, tailored for researchers, scientists, and professionals in drug development. It consolidates current knowledge on the biosynthetic pathway, the enzymatic machinery involved, regulatory mechanisms, and detailed experimental protocols for its study. This document aims to serve as a comprehensive resource, integrating data from genetic, biochemical, and analytical studies to facilitate further research and biotechnological applications of this significant natural product.

The Lichexanthone Biosynthetic Pathway

Lichexanthone is a polyketide, synthesized via the acetate-malonate pathway by the lichen's fungal partner (mycobiont).[1][2] The entire carbon skeleton is derived from the head-to-tail condensation of acetyl-CoA and malonyl-CoA units, a process orchestrated by a Type I non-reducing polyketide synthase (NR-PKS).[3][4] Unlike the mixed biosynthetic origin of xanthones in plants, the core of lichexanthone is wholly derived from polyketide precursors in fungi and lichens.[3]

The proposed biosynthetic pathway involves several key stages:

-

Polyketide Chain Assembly: The process begins with an acetyl-CoA starter unit, which is sequentially elongated by the addition of six malonyl-CoA extender units. This series of Claisen condensations is catalyzed by the ketosynthase (KS) domain of the PKS enzyme, resulting in a linear heptaketide chain tethered to the acyl carrier protein (ACP) domain of the synthase.[2]

-

Cyclization and Aromatization: The highly reactive poly-β-keto chain is then folded into a specific conformation by the product template (PT) domain of the PKS. A series of intramolecular aldol (B89426) and Claisen-type cyclizations occur.[5] This leads to the formation of a key benzophenone (B1666685) intermediate.[3][5]

-

Xanthone (B1684191) Core Formation: The benzophenone intermediate undergoes spontaneous dehydration (cyclodehydration) to form the central pyrone ring, yielding the tricyclic xanthone scaffold.[5] The initial product is believed to be the unmethylated precursor, 1,3,6-trihydroxy-8-methylxanthone, commonly known as norlichexanthone (B23499).[5][6]

-

Tailoring Reactions: The final step in the biosynthesis is a series of tailoring modifications. Specifically, two regioselective O-methylation reactions, catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases, convert norlichexanthone into lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one).[2]

These tailoring enzymes are typically encoded by genes located adjacent to the PKS gene within a biosynthetic gene cluster (BGC).[1]

Logical Diagram: Putative Lichexanthone Biosynthetic Gene Cluster (BGC)

Caption: A logical model of a putative biosynthetic gene cluster for lichexanthone.

Diagram: Lichexanthone Biosynthetic Pathway

Caption: The proposed biosynthetic pathway of lichexanthone from primary metabolites.

Regulation of Biosynthesis: The Role of UV Light

The synthesis of many lichen secondary metabolites, particularly cortical pigments like lichexanthone, is strongly influenced by environmental cues, most notably ultraviolet (UV) radiation. Lichexanthone's strong UV-absorbing properties suggest its primary ecological role is to protect the lichen's photosynthetic partner (photobiont) from damaging solar radiation.[5]

Experimental evidence has shown that exposing the mycobiont of Haematomma fluorescens to UV-A light (365 nm) can trigger the synthesis of lichexanthone.[5] In other fungi, UV-B light is a known inducer of pigment production and the expression of PKS genes.[7][8] While the specific signaling cascade in lichens is not fully elucidated, a general model based on fungal photobiology can be proposed. Fungal light responses are typically mediated by photoreceptors like cryptochromes or photolyases, which, upon activation, can initiate a signaling cascade that often involves transcription factors and epigenetic modifications, such as histone methylation, to regulate the expression of biosynthetic gene clusters.[9][10]

Diagram: Hypothetical UV-B Signaling Pathway for Lichexanthone Induction

Caption: A model for the UV-B light induction of lichexanthone biosynthesis in lichens.

Quantitative Data

Direct quantitative data on the enzymatic kinetics and biosynthetic yields for lichexanthone are limited in the literature due to the challenges of working with slow-growing lichen mycobionts. However, data from related systems and quantitative analyses of lichen thalli provide valuable context.

Table 1: Representative Yields of Polyketide-Derived Secondary Metabolites in Lichens. (Note: Data for related compounds are provided as an estimate of typical production levels in lichens.)

| Compound | Lichen Species | Substrate | Yield (mg/g dry weight) | Reference |

| Lecanoric Acid | Parmotrema tinctorum | Nylon Mesh (Transplant) | 394.6 ± 31.1 | [11] |

| Orsellinic Acid | Parmotrema tinctorum | Nylon Mesh (Transplant) | 6.3 ± 0.7 | [11] |

| Atranorin | Parmotrema tinctorum | Nylon Mesh (Transplant) | 17.2 ± 8.0 | [11] |

Table 2: Environmental Influence on Polyketide Production in Fungi. (Note: This data from a non-lichen fungus illustrates the significant regulatory effect of light on polyketide synthesis, which is analogous to the proposed regulation of lichexanthone.)

| Polyketide Class | Fungal Species | Condition | Production Change vs. Dark | Reference |

| Octaketides (e.g., 1403C) | Halorosellinia sp. | Green Light | +76% | [12] |

| Heptaketide (Griseofulvin) | Halorosellinia sp. | Green Light | -73% | [12] |

Experimental Protocols

The following sections provide detailed model protocols for the key experiments required to study lichexanthone biosynthesis. These are generalized from methodologies used for other fungal polyketides and can be adapted as a starting point for lichexanthone-specific research.

Protocol for Extraction and Quantitative Analysis of Lichexanthone by HPLC

This protocol is adapted from standardized methods for analyzing lichen secondary metabolites.[5][11]

Objective: To extract lichexanthone from lichen thalli and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Lichen thalli (e.g., from Pertusaria or Pyxine species)

-

Acetone (B3395972) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid (or Acetic acid)

-

Deionized water

-

Lichexanthone standard (purified)

-

Mortar and pestle or bead beater

-

Vortex mixer, sonicator

-

Centrifuge and 1.5 mL microcentrifuge tubes

-

Syringe filters (0.45 µm, PTFE)

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column (e.g., 2.7 µm, 3.0 x 50 mm)

Procedure:

-

Sample Preparation:

-

Clean lichen thalli of any debris. Air-dry to a constant weight.

-

Accurately weigh approximately 10-20 mg of dried, ground lichen powder into a 1.5 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1.0 mL of HPLC-grade acetone to the tube.

-

Vortex vigorously for 1 minute, then sonicate for 15 minutes at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the solid debris.

-

Carefully transfer the supernatant to a clean tube. Repeat the extraction on the pellet with another 1.0 mL of acetone and combine the supernatants.

-

Evaporate the combined acetone extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

-

-

Sample Analysis:

-

Re-dissolve the dried extract in a known volume (e.g., 1.0 mL) of HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Prepare a series of standard solutions of purified lichexanthone in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

-

-

HPLC Conditions (Example):

-

Mobile Phase A: Water with 0.5% phosphoric acid.

-

Mobile Phase B: Methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at 254 nm, 310 nm, and collect full spectra (210-400 nm) with DAD.

-

Gradient:

-

0-20 min: 50% to 100% B

-

20-25 min: Hold at 100% B

-

25-30 min: Return to 50% B and equilibrate.

-

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Identify the lichexanthone peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Calculate the concentration of lichexanthone in the sample extract using the regression equation from the calibration curve. Express the final amount as mg of lichexanthone per g of dry lichen thallus.

-

Diagram: Workflow for Quantitative HPLC Analysis

Caption: A standard workflow for the extraction and quantification of lichexanthone.

Protocol for Heterologous Expression of a Putative Lichexanthone PKS

This protocol provides a general framework for expressing a candidate lichen PKS gene in a model fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[13][14]

Objective: To functionally characterize a candidate PKS gene from a lichexanthone-producing lichen.

Materials:

-

Lichen mycobiont culture or high-quality genomic DNA extracted from thalli.

-

PCR primers designed to amplify the full-length PKS gene (including introns for fungal hosts, or cDNA for yeast).

-

High-fidelity DNA polymerase.

-

Fungal expression vector (e.g., containing a strong, inducible promoter like amyB for Aspergillus or GAL1 for yeast).

-

Restriction enzymes and T4 DNA ligase, or a seamless cloning kit (e.g., Gibson Assembly).

-

Protoplasting enzymes (for Aspergillus transformation).

-

Competent E. coli for plasmid amplification.

-

Aspergillus oryzae or S. cerevisiae host strain.

-

Selective growth media for the host organism.

-

Culture flasks, incubator.

-

Materials for metabolite extraction and analysis (as in Protocol 4.1).

Procedure:

-

Gene Cloning:

-

Identify a candidate NR-PKS gene from the genome or transcriptome of a lichexanthone-producing fungus.

-

Amplify the full-length gene using high-fidelity PCR.

-

Clone the PCR product into the fungal expression vector under the control of the inducible promoter. Verify the construct by restriction digest and Sanger sequencing.

-

-

Host Transformation:

-

Transform the expression vector into the chosen host. For A. oryzae, this typically involves protoplast formation followed by PEG-mediated transformation. For S. cerevisiae, a lithium acetate-based method is common.

-

Select successful transformants on appropriate selective media.

-

-

Expression and Metabolite Production:

-

Inoculate a starter culture of a verified transformant clone in non-inducing liquid medium and grow for 24-48 hours.

-

Use the starter culture to inoculate a larger volume of inducing medium (e.g., containing starch for the amyB promoter or galactose for the GAL1 promoter).

-

Incubate with shaking for 3-7 days to allow for gene expression and metabolite production. Run a parallel culture of the host strain transformed with an empty vector as a negative control.

-

-

Metabolite Analysis:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the broth separately using an appropriate solvent (e.g., ethyl acetate (B1210297) or acetone).

-

Evaporate the solvent and re-dissolve the crude extracts in methanol.

-

Analyze the extracts by HPLC or LC-MS, comparing the metabolite profile of the PKS-expressing strain to the empty-vector control.

-

Look for new peaks in the transformant extract. A peak corresponding to norlichexanthone (if tailoring enzymes are absent) or lichexanthone (if co-expressed with methyltransferases) would confirm the function of the PKS. Further structural elucidation of the product may be required using NMR and high-resolution mass spectrometry.

-

Protocol for Cell-Free Synthesis of Polyketides (Model)

This protocol is a conceptual model based on cell-free systems developed for other polyketide synthases and provides a framework for in vitro studies.[15][16]

Objective: To reconstitute the initial steps of lichexanthone biosynthesis in a cell-free system to study enzyme function.

Materials:

-

Cell lysate from a suitable expression host (e.g., E. coli or a fungal lysate) containing the overexpressed and purified lichexanthone PKS.

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5).

-

Substrates: Acetyl-CoA and Malonyl-CoA.

-

Cofactor: NADPH (if any reductive steps were hypothesized, though unlikely for norlichexanthone).

-

ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

Quenching solution (e.g., citric acid or ethyl acetate).

-

Materials for product analysis (HPLC, LC-MS).

Procedure:

-

Enzyme Preparation:

-

Heterologously express the lichen PKS in a suitable host (E. coli is common for purified enzymes).

-

Lyse the cells and purify the PKS using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Determine the protein concentration and verify its purity by SDS-PAGE.

-

-

Cell-Free Reaction Setup:

-

In a microcentrifuge tube on ice, combine the reaction components in the following order:

-

Reaction Buffer

-

ATP regeneration system

-

DTT

-

Purified PKS enzyme (to a final concentration of 1-5 µM)

-

Acetyl-CoA (starter unit, e.g., 1 mM)

-

-

Initiate the reaction by adding Malonyl-CoA (extender unit, e.g., 2-5 mM).

-

Incubate the reaction at an optimal temperature (e.g., 25-30 °C) for a set time course (e.g., 1-4 hours).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate containing 1% formic acid.

-

Vortex vigorously to extract the polyketide products into the organic layer.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Evaporate the ethyl acetate to dryness.

-

-

Product Analysis:

-

Re-dissolve the product in methanol.

-

Analyze by LC-MS to identify the expected product (e.g., norlichexanthone or a cyclized intermediate). The mass of the product should correspond to the expected chemical formula.

-

Conclusion and Future Perspectives

The biosynthesis of lichexanthone in lichens is a classic example of fungal polyketide metabolism, proceeding from simple acetate units to a complex, functionalized secondary metabolite through the action of a non-reducing polyketide synthase and tailoring enzymes. While the general pathway is well-established, significant opportunities for research remain. The definitive identification and characterization of the complete lichexanthone biosynthetic gene cluster in various lichen species is a critical next step. Elucidating the precise molecular details of the UV-light signaling pathway that regulates its production will provide fundamental insights into how lichens adapt to environmental stress. Furthermore, the application of synthetic biology tools, such as the heterologous expression and cell-free systems outlined in this guide, will be instrumental in overcoming the challenges posed by the slow growth of lichens. Such efforts will not only deepen our understanding of this fascinating biosynthetic pathway but also pave the way for the sustainable biotechnological production of lichexanthone and its derivatives for potential use in pharmaceuticals, cosmetics, and material science.

References

- 1. researchgate.net [researchgate.net]

- 2. Lichexanthone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exposure to UV-B Radiation Leads to Increased Deposition of Cell Wall-Associated Xerocomic Acid in Cultures of Serpula himantioides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Polyketide Synthase Gene pks4 of Trichoderma reesei Provides Pigmentation and Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal photobiology: visible light as a signal for stress, space and time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lichen.ru.ac.th [lichen.ru.ac.th]

- 12. Regulation of different polyketide biosynthesis by green light in an endophytic fungus of mangrove leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Heterologous expression and product identification of Colletotrichum lagenarium polyketide synthase encoded by the PKS1 gene involved in melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell-free synthesis of polyketides by recombinant erythromycin polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]

Lichexanthone Fluorescence Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence spectroscopy of lichexanthone, a naturally occurring xanthone (B1684191) derivative. Lichexanthone's intrinsic fluorescence, characterized by a significant Stokes shift, makes it a molecule of interest for various applications, including its potential use as a fluorescent probe in biological systems and drug development. This document details its photophysical properties, provides experimental protocols for its characterization, and explores its potential applications.

Core Photophysical Properties of Lichexanthone

Lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) is a fluorescent organic compound found in various lichens, fungi, and plants.[1] Its fluorescence is a key characteristic, presenting as a greenish-yellow emission under long-wavelength ultraviolet (UV) light.[2] This property has traditionally been used for the chemotaxonomic identification of lichens.[2]

The fluorescence of lichexanthone is attributed to its chemical structure, a substituted xanthone core. A notable feature of its photophysics is a large Stokes shift, which is the difference between the absorption and emission maxima. One study reports a Stokes shift of approximately 10500 cm⁻¹ in n-hexane, with a broad emission maximum around 571 nm (17500 cm⁻¹). This large shift is indicative of a significant structural rearrangement in the excited state, likely due to an Excited-State Intramolecular Proton Transfer (ESIPT) process. ESIPT involves the transfer of a proton between the hydroxyl and carbonyl groups of the lichexanthone molecule upon photoexcitation.

Quantitative Fluorescence Data

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λabs) | 208, 242, 310 nm | Methanol/Ethanol | [4] |

| ~340 nm (shoulder) | Methanol | [3] | |

| Emission Maximum (λem) | ~571 nm | n-Hexane | [3] |

| Stokes Shift | ~10500 cm⁻¹ | n-Hexane | [3] |

| Fluorescence Quantum Yield (ΦF) | Low | n-Hexane | [3] |

| Fluorescence Lifetime (τF) | Not Reported | - |

Experimental Protocols

This section provides detailed methodologies for the characterization of lichexanthone's fluorescence properties.

Measurement of UV-Vis Absorption and Fluorescence Spectra

This protocol outlines the steps for acquiring the fundamental absorption and emission spectra of lichexanthone.

Materials:

-

Lichexanthone (purified)

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of lichexanthone in a chosen solvent (e.g., 1 mM in ethanol). From the stock solution, prepare a series of dilutions to be used for measurements. For absorption, a concentration resulting in an absorbance between 0.1 and 1 is suitable. For fluorescence, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectrum of the lichexanthone solution from 200 to 600 nm.

-

Identify the wavelengths of maximum absorbance (λabs).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength on the spectrofluorometer to one of the determined absorption maxima (e.g., 310 nm or 340 nm).

-

Record the emission spectrum over a range that captures the full emission profile (e.g., 350 to 700 nm).

-

To obtain the excitation spectrum, set the emission wavelength to the determined emission maximum and scan a range of excitation wavelengths.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.[5] Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for excitation in the UV range.

Materials:

-

Lichexanthone solution of known absorbance

-

Quinine sulfate solution (standard) of known absorbance and quantum yield

-

Spectrofluorometer with a corrected emission channel

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Solutions: Prepare solutions of both lichexanthone and the standard (e.g., quinine sulfate) in the same solvent if possible. If different solvents are used, their refractive indices must be known. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the corrected fluorescence emission spectra for both the lichexanthone and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate Quantum Yield: The quantum yield of lichexanthone (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τF) is a measure of the average time the molecule spends in the excited state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its determination.[6]

Materials:

-

Lichexanthone solution

-

TCSPC system (pulsed light source, detector, timing electronics)

-

Scattering solution (for instrument response function)

Procedure:

-

Instrument Setup:

-

Select a pulsed light source with an excitation wavelength appropriate for lichexanthone (e.g., 340 nm).

-

Optimize the detector and electronics settings.

-

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension).

-

Fluorescence Decay Measurement: Replace the scattering solution with the lichexanthone solution and acquire the fluorescence decay data.

-

Data Analysis: Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay curve. Fit the decay curve to an exponential function (or multiple exponentials if the decay is complex) to determine the fluorescence lifetime(s).

Solvatochromism of Lichexanthone

The fluorescence properties of many molecules are sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[7] For ESIPT-capable molecules like lichexanthone, solvent polarity can significantly influence the equilibrium between the enol and keto tautomers in the excited state, thereby affecting the emission spectrum.

Generally, in non-polar aprotic solvents, the intramolecular hydrogen bond required for ESIPT is favored, leading to a large Stokes shift and emission from the keto form. In polar protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially leading to a decrease in the ESIPT efficiency and an increase in the emission from the enol form (normal Stokes shift).

A systematic study of lichexanthone's fluorescence in a range of solvents with varying polarity would be highly valuable. The following table provides a hypothetical representation of expected trends based on the behavior of similar hydroxyxanthone compounds.

| Solvent | Polarity (ET(30) kcal/mol) | Expected Emission Maximum (λem) | Expected Predominant Emitting Form |

| n-Hexane | 31.0 | ~570 nm | Keto (ESIPT) |

| Toluene | 33.9 | ~560 nm | Keto (ESIPT) |

| Dichloromethane | 40.7 | ~540 nm | Keto/Enol Mixture |

| Acetone | 42.2 | ~520 nm | Enol/Keto Mixture |

| Ethanol | 51.9 | ~480 nm | Enol (Normal Fluorescence) |

| Methanol | 55.4 | ~470 nm | Enol (Normal Fluorescence) |

Applications in Drug Development and Research

The unique photophysical properties of lichexanthone, particularly its large Stokes shift due to ESIPT, suggest its potential as a fluorescent probe in various biological and pharmaceutical applications.

Fluorescent Probes for Bioimaging

ESIPT-based fluorescent probes are increasingly used for cellular imaging.[2][8] Their large Stokes shift is advantageous as it minimizes self-absorption and reduces background interference, leading to improved signal-to-noise ratios. Lichexanthone, as a natural product, may offer good biocompatibility. Its fluorescence could potentially be used to visualize its distribution and localization within cells and tissues.

Probing Drug-Protein Interactions

Fluorescence spectroscopy is a powerful tool for studying the binding of small molecules to proteins.[9] Changes in the fluorescence properties of a molecule upon binding to a protein can provide information about the binding affinity, stoichiometry, and the microenvironment of the binding site. The sensitivity of lichexanthone's fluorescence to its environment could be exploited to study its interaction with target proteins. For example, a shift in its emission spectrum upon binding could indicate a change in the polarity of its immediate surroundings.

Development of Lichexanthone-Based Sensors

The xanthone scaffold can be chemically modified to create fluorescent probes that are selective for specific analytes.[10] By incorporating recognition moieties for ions or small molecules, it may be possible to develop lichexanthone-based "turn-on" or ratiometric fluorescent sensors. The ESIPT properties could be modulated by the binding of the target analyte, leading to a detectable change in the fluorescence signal.

Conclusion

Lichexanthone is a naturally fluorescent molecule with intriguing photophysical properties, most notably a large Stokes shift suggestive of an Excited-State Intramolecular Proton Transfer mechanism. While a comprehensive quantitative characterization of its fluorescence is still needed, this guide provides a foundational understanding of its properties and outlines the experimental approaches for its detailed investigation. The unique spectral characteristics of lichexanthone make it a promising candidate for development as a fluorescent probe for applications in cellular imaging and drug discovery research. Further exploration of its solvatochromic behavior and its interactions with biological macromolecules will be crucial in realizing its full potential.

References

- 1. Excited state intramolecular proton transfer (ESIPT) based fluorescent probes with tunable emission and selectivity for cell imaging | Poster Board #3722 - American Chemical Society [acs.digitellinc.com]

- 2. Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 7. dreem.openfluor.org [dreem.openfluor.org]

- 8. Partnered Excited-State Intermolecular Proton Transfer Fluorescence (P-ESIPT) Signaling for Nitrate Sensing and High-Resolution Cell-Imaging | MDPI [mdpi.com]

- 9. A designed protein binding-pocket to control excited-state intramolecular proton transfer fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lichexanthone Derivatives in Nature: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemistry, Biology, and Methodologies of a Promising Class of Natural Products

Introduction

Lichexanthone and its derivatives represent a significant class of naturally occurring xanthones, predominantly found in lichens, fungi, and various plant species.[1][2] These compounds have garnered considerable attention within the scientific community due to their diverse and potent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4][5][6] This technical guide provides a comprehensive overview of lichexanthone derivatives, focusing on their natural sources, chemical diversity, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. This document details key experimental protocols for their isolation, characterization, and biological evaluation, and presents visual representations of the critical signaling pathways they modulate.

Natural Sources and Chemical Diversity

Lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) was first isolated from the leafy lichen Parmelia formosana in the 1940s.[1] Since then, a plethora of derivatives have been identified from various natural sources.[1] The core structure of lichexanthone, a dibenzo-γ-pyrone scaffold, allows for a wide range of substitutions, leading to a rich chemical diversity.[2] These derivatives are often characterized by variations in hydroxylation, methoxylation, and the presence of other functional groups.[5]

The biosynthesis of most lichen xanthones, including lichexanthone, proceeds through the polyacetate/polymalonate pathway, resulting in a characteristic methyl group at the C-8 position.[7] A less common pathway, originating from the anthraquinone (B42736) emodin, leads to derivatives with a methyl group at C-3.[7]

Biological Activities and Therapeutic Potential

Lichexanthone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial effects of lichexanthone and its derivatives against a range of pathogens. They have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria.[3][8] The mechanism of antimicrobial action is believed to involve the disruption of the bacterial cell wall and inhibition of DNA synthesis.[9]

Antitumor Activity

The anticancer properties of lichexanthone derivatives are a major area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.[8][10] Their mechanisms of action are multifaceted and include the induction of apoptosis through the mitochondrial pathway, inhibition of topoisomerase II, and modulation of key signaling pathways involved in cell proliferation and survival, such as the Akt/mTor/P70S6K and GSK-3β/β-catenin/c-Myc pathways.[6][10]

Data Presentation: Biological Activity of Selected Lichexanthone Derivatives

The following tables summarize the quantitative data on the antimicrobial and antitumor activities of selected lichexanthone derivatives.

Table 1: Antimicrobial Activity of Lichexanthone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Lichexanthone | Bacillus subtilis | - | [1] |

| ω-aminoalkoxylxanthone derivative | Staphylococcus aureus (multidrug resistant) | 4 | [8] |

| XT17 (xanthone derivative) | Staphylococcus aureus ATCC 29213 | 0.098 - 1.56 | [9] |

| XT17 (xanthone derivative) | Escherichia coli ATCC 25922 | 1.56 - 12.5 | [9] |

MIC: Minimum Inhibitory Concentration

Table 2: Antitumor Activity of Lichexanthone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 24 (1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one) | HepG2 (Liver Cancer) | - | [10] |

| Secalonic acid D | K562 (Leukemia) | 0.43 | [6] |

| Secalonic acid D | HL60 (Leukemia) | 0.38 | [6] |

| Garmoxanthone | MRSA ATCC 43300 | 3.9 (µg/mL) | |

| Garmoxanthone | MRSA CGMCC 1.12409 | 3.9 (µg/mL) | |

| Enantiomeric methyl ester of tryptophan derivatives (X1AELTrp and X1AEDTrp) | A375-C5 (Melanoma) | - | |

| Enantiomeric methyl ester of tryptophan derivatives (X1AELTrp and X1AEDTrp) | MCF-7 (Breast Cancer) | - | |

| Enantiomeric methyl ester of tryptophan derivatives (X1AELTrp and X1AEDTrp) | NCI-H460 (Lung Cancer) | - | |

| Compounds 10a, 10e, 10f, 11r, 11t (1,2,3-triazole derivatives) | Bel-7402 (Hepatoma) | 2.2 - 7.1 | [11] |

| Compounds 10a, 10e, 10f, 11r, 11t (1,2,3-triazole derivatives) | HeLa (Cervical Carcinoma) | 2.2 - 7.1 | [11] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of lichexanthone derivatives.

Protocol 1: Isolation and Purification of Lichexanthone from Lichens

1. Sample Preparation:

-

Clean lichen thalli by hand or with a blade to remove any substrate or debris.

-

For crustose lichens, scrape them from their substrate.

-

Wash the cleaned thalli by vortexing with distilled water and glass beads. Repeat until the water is clear.

-

Air-dry the cleaned lichen material.

2. Extraction:

-

Grind the dry lichen sample to a fine powder.

-

Perform ultrasound-assisted extraction (UAE) using an ultrasonic bath.

-

Place 0.5 g of the powdered lichen in a glass tube with 10 mL of 80% ethanol (B145695) in water.

-

Sonicate for 20 minutes at a temperature of 30-40°C.

-

After extraction, centrifuge the mixture at 2250 x g for 15 minutes.

-

Collect the supernatant containing the extracted compounds.

3. Purification:

-

Concentrate the supernatant under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the desired lichexanthone derivative.

-

Recrystallize the compound from a suitable solvent (e.g., methanol) to obtain pure crystals.

Protocol 2: Structure Elucidation by NMR and Mass Spectrometry

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and confirm the structure.

2. Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.

-

The molecular ion peak will provide the molecular weight of the compound.

-

Analyze the fragmentation pattern to further confirm the structure.

Table 3: Spectroscopic Data for Lichexanthone

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 13.39 (1H, s, 1-OH), 6.67 (1H, d, J=2.1 Hz, H-7), 6.65 (1H, d, J=2.1 Hz, H-5), 6.32 (1H, d, J=2.1 Hz, H-4), 6.29 (1H, d, J=2.1 Hz, H-2), 3.89 (3H, s, 6-OCH₃), 3.86 (3H, s, 3-OCH₃), 2.84 (3H, s, 8-CH₃) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 182.7 (C-9), 165.9 (C-3), 163.8 (C-1), 163.7 (C-6), 159.5 (C-4a), 157.0 (C-5a), 143.8 (C-8), 115.4 (C-7), 113.0 (C-8a), 104.3 (C-9a), 98.5 (C-5), 96.8 (C-2), 92.1 (C-4), 55.7 (6-OCH₃), 55.6 (3-OCH₃), 23.4 (8-CH₃) | [2] |

| EI-MS | m/z 286 [M]⁺, 258, 228, 200 | [2] |

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

1. Preparation of Inoculum:

-

Pick a few colonies of the test organism from an overnight agar (B569324) culture.

-

Suspend the colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

-

Dissolve the lichexanthone derivatives in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.39 to 100 µg/mL).

3. Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

-

Cover the plate and incubate at 35°C for 16-20 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The antitumor activity of lichexanthone derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

Akt/mTor/P70S6K Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[2] Some lichexanthone derivatives, such as secalonic acid D, have been shown to exert their anti-angiogenic effects by targeting this pathway.[4] Inhibition of this pathway can lead to decreased protein synthesis and cell growth, and ultimately induce apoptosis.

Caption: The Akt/mTor/P70S6K signaling pathway and points of inhibition by lichexanthone derivatives.

GSK-3β/β-catenin/c-Myc Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is frequently associated with cancer. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.[12] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes, such as c-Myc, promoting cell proliferation.[12] Secalonic acid D has been reported to influence the GSK-3β/β-catenin/c-Myc pathway, leading to cell cycle arrest and inhibition of cancer cell proliferation.[6]

Caption: The GSK-3β/β-catenin/c-Myc signaling pathway and the putative modulatory role of lichexanthone derivatives.

Conclusion and Future Directions

Lichexanthone and its naturally occurring derivatives represent a promising reservoir of bioactive compounds with significant therapeutic potential, particularly in the fields of antimicrobial and anticancer drug development. Their diverse chemical structures and multifaceted mechanisms of action provide a rich platform for the discovery of novel therapeutic agents. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers to further explore this fascinating class of natural products. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, comprehensive in vivo studies to validate their therapeutic efficacy and safety, and further elucidation of their molecular targets and signaling pathways to fully unravel their therapeutic potential.

References

- 1. PI3K/AKT/mTOR signaling pathways [pfocr.wikipathways.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Akt/mTOR/p70S6K Signaling Pathway Regulation on Neuron Remodeling Caused by Translocation Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

The Fungal Architects of Lichexanthone: A Taxonomic and Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the taxonomy of fungi known to produce lichexanthone, a xanthone (B1684191) with demonstrated biological activities. The document details the taxonomic classification of these fungi, presents available data on their secondary metabolite production, and offers comprehensive experimental protocols for their study. Furthermore, key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding of this specialized area of mycology and natural product chemistry.

Taxonomy of Lichexanthone-Producing Fungi

Lichexanthone, a yellow crystalline compound, is a secondary metabolite produced by a variety of organisms, most notably lichens, which are a symbiotic association of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). However, several non-lichenized, free-living fungi have also been identified as producers of this xanthone. The primary fungal genera known to synthesize lichexanthone are Penicillium and Aspergillus.

The taxonomic classification of these fungi is crucial for understanding the distribution of this metabolic capability and for the targeted screening of new, potentially high-yielding strains. Modern fungal taxonomy relies on a polyphasic approach, integrating morphological characteristics, extrolite data (secondary metabolite profiles), and, most importantly, phylogenetic analysis of DNA sequence data, such as the Internal Transcribed Spacer (ITS) region, β-tubulin, calmodulin, and RNA polymerase II (RPB2) genes.

Below is a diagram illustrating the taxonomic placement of the key lichexanthone-producing fungal genera within the fungal kingdom.

Data on Lichexanthone and Secondary Metabolite Production

Quantitative data on lichexanthone production by different fungal species is not extensively documented in publicly available literature, making direct comparisons of yields challenging. However, the production of other secondary metabolites by these genera has been well-studied and can provide an indication of their biosynthetic capabilities. The following table summarizes the known lichexanthone-producing fungal species and includes illustrative quantitative data on the production of other secondary metabolites where available.

| Fungal Species | Lichexanthone Production | Other Secondary Metabolite | Yield | Reference |

| Penicillium persicinum | Yes | Griseofulvin | Data not available | [1][2] |

| Penicillium vulpinum | Yes | Patulin, Roquefortine C | Data not available | |

| Aspergillus variecolor | Mentioned in broader xanthone biosynthesis context | Variecolorquinones A and B | 39 mg and 11 mg respectively from crude extract | |

| Aspergillus carbonarius | Not reported | Ochratoxin A | Up to 7.5 mg/L | |

| Penicillium chrysogenum | Not reported | Penicillin | Up to 1.92 g/L |

Note: The yields of ochratoxin A and penicillin are provided as examples of the secondary metabolite production capacity of the genera Aspergillus and Penicillium, respectively. Further research is required to quantify and optimize lichexanthone production from the specified fungal strains.

Experimental Protocols

The following section provides detailed methodologies for the key experiments involved in the study of lichexanthone-producing fungi, from cultivation to analysis.

Fungal Cultivation for Secondary Metabolite Production

This protocol describes the general procedure for culturing Penicillium or Aspergillus species for the production of secondary metabolites, including lichexanthone.

Materials:

-

Sterile Petri dishes with appropriate solid medium (e.g., Potato Dextrose Agar (B569324) - PDA, Malt Extract Agar - MEA)

-

Sterile Erlenmeyer flasks (500 mL)

-

Liquid culture medium (e.g., Potato Dextrose Broth - PDB, Yeast Extract Sucrose - YES broth)

-

Fungal strain of interest

-

Sterile inoculation loop or needle

-

Incubator shaker

Procedure:

-

Activation of Fungal Strain: In a sterile environment (e.g., laminar flow hood), inoculate a fresh PDA or MEA plate with the fungal strain using a sterile inoculation loop.

-

Incubation: Seal the plate with parafilm and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

-

Preparation of Liquid Culture: Dispense 200 mL of the desired liquid medium into each 500 mL Erlenmeyer flask and sterilize by autoclaving.

-

Inoculation: Aseptically transfer a small piece (approximately 1 cm²) of the agar containing the fungal mycelium and spores into each flask of sterile liquid medium.

-

Fermentation: Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 14-21 days. The optimal fermentation time will vary depending on the fungal species and the target metabolite.

Extraction and Purification of Lichexanthone

This protocol outlines the steps for extracting and purifying lichexanthone from fungal cultures.

Materials:

-

Fungal culture broth and mycelium

-

Filter paper (e.g., Whatman No. 1)

-

Separatory funnel

-

Organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), chloroform (B151607), n-hexane)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through filter paper.

-

Extraction from Culture Broth: Transfer the culture filtrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the organic layers.

-

Extraction from Mycelium: Dry the mycelial mass and grind it into a fine powder. Extract the powdered mycelium with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) by maceration or sonication.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp. Lichexanthone will appear as a fluorescent spot under long-wave UV light.

-

Pooling and Further Purification: Pool the fractions containing the compound of interest and concentrate them. If necessary, perform further purification steps such as preparative TLC or crystallization to obtain pure lichexanthone.

Quantification of Lichexanthone by HPLC

This protocol provides a general method for the quantitative analysis of lichexanthone using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Lichexanthone standard of known purity

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of lichexanthone standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

-

Preparation of Sample Solution: Dissolve a known weight of the purified lichexanthone or the crude extract in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of methanol or acetonitrile and water, often with a small percentage of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape. For example, an isocratic mobile phase could be methanol:water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Lichexanthone has absorption maxima around 242 nm, 310 nm, and 340 nm. A wavelength of 242 nm or 310 nm is commonly used for detection.[3]

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and record the chromatogram.

-

Identify the lichexanthone peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of lichexanthone in the sample by using the calibration curve.

-

Visualizing Key Processes

To further aid in the understanding of lichexanthone production and analysis, the following diagrams, created using the DOT language for Graphviz, illustrate the biosynthetic pathway and a typical experimental workflow.

Lichexanthone Biosynthesis Pathway

The biosynthesis of lichexanthone in fungi proceeds via the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. The following diagram outlines the key proposed steps.

Experimental Workflow for Lichexanthone Analysis

The following diagram provides a logical overview of the experimental workflow, from fungal culture to the final analysis of lichexanthone.

This guide provides a foundational understanding of the taxonomy of lichexanthone-producing fungi and the methodologies required for their study. The provided protocols and diagrams are intended to serve as a starting point for researchers, and optimization may be necessary based on the specific fungal strains and experimental conditions. The exploration of these fungal species holds potential for the discovery of novel bioactive compounds and the development of biotechnological processes for their production.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillium persicinum, a new griseofulvin, chrysogine and roquefortine C producing species from Qinghai Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspergillus Secondary Metabolite Database, a resource to understand the Secondary metabolome of Aspergillus genus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Lichexanthone

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the preliminary biological evaluation of lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), a naturally occurring xanthone (B1684191).[1][2] Found in various lichens, fungi, and plants, lichexanthone has attracted scientific interest for its potential pharmacological activities.[1][3] This guide provides a consolidated overview of its reported biological effects, detailed experimental protocols for its screening, and visualizations of relevant workflows and pathways to support further research and development.

Summary of Biological Activities

Lichexanthone has been investigated for a range of biological activities. The primary effects reported in the literature include antimicrobial, antioxidant, and antimycobacterial properties. Notably, it has demonstrated significant antibacterial activity against specific strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While many xanthone derivatives exhibit cytotoxic and anti-inflammatory properties, preliminary screenings of lichexanthone itself have shown weak or no cytotoxic activity against several cancer cell lines.[1][4] Its anti-inflammatory and specific enzyme-inhibiting capacities require more targeted investigation.

Quantitative Data Presentation

The following tables summarize the available quantitative data from preliminary biological screenings of lichexanthone.

Table 1: Antimicrobial Activity of Lichexanthone

| Bacterial Strain | Assay Type | Result (MIC in µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Broth Microdilution | Strong effect reported, specific MIC not detailed | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | Growth inhibition reported, specific MIC not detailed | [1] |

| Mycobacterium tuberculosis | Not specified | Weak activity | [4] |

| Mycobacterium aurum | Not specified | Weak activity |[4] |

Note: While strong activity is reported, specific MIC values for lichexanthone are not consistently detailed in the initial screening literature. Further dose-response studies are required.

Table 2: Cytotoxic Activity of Lichexanthone

| Cell Line Type | Assay Type | Result | Reference |

|---|---|---|---|

| Various Cancer Cell Lines | Not specified | No cytotoxic activity detected | [1] |

| VERO (Monkey Kidney Epithelial) Cells | Not specified | Used for selectivity index calculation of derivatives |[4] |

Table 3: Antioxidant Activity of Lichexanthone

| Assay Type | Result (IC50) | Reference |

|---|

| DPPH Radical Scavenging | Data not available in searched literature | |

Note: While xanthones as a class are known for antioxidant effects, specific IC50 values for lichexanthone via standard assays like DPPH were not found in the provided search results. This represents a gap for future investigation.

Experimental Protocols & Workflows

Detailed methodologies for key preliminary screening assays are provided below, accompanied by standardized workflows visualized using Graphviz.

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

-

Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, lichexanthone stock solution (in DMSO), positive control antibiotic (e.g., Gentamicin), negative control (broth only), incubator, microplate reader.

-

Procedure :

-

Preparation of Inoculum : Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 10^8 CFU/mL). Dilute this suspension 1:10 in MHB.[7]

-

Serial Dilution : Dispense 100 µL of MHB into each well of a 96-well plate. Add 100 µL of the lichexanthone stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Inoculation : Add 5 µL of the diluted bacterial inoculum (10^4 CFU/mL) to each well containing the test compound.[7]

-

Controls : Include a positive control (wells with MHB and inoculum, no drug) and a negative control (wells with MHB only).

-

Incubation : Incubate the plate at 36-37°C for 18-24 hours.[6][7]

-

Analysis : Determine the MIC by identifying the lowest concentration of lichexanthone at which no visible turbidity (bacterial growth) is observed.[6] An indicator dye like TTC (Triphenyl Tetrazolium Chloride) can be added to aid visualization; viable bacteria will reduce the colorless TTC to a red formazan (B1609692) product.[8]

-

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[9] The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[10]

-

Materials : 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727), 96-well microplate, microplate reader, lichexanthone stock solution, positive control (e.g., Ascorbic acid, Trolox).[10]

-

Procedure :

-

Solution Preparation : Prepare a 0.1 mM DPPH solution in methanol. Prepare serial dilutions of the lichexanthone stock solution and the positive control in methanol.[9]

-

Assay Reaction : In a 96-well plate, add 100 µL of each lichexanthone dilution (or positive control) to different wells.

-

Add 100 µL of the DPPH solution to each well.[10]

-

Blank/Control : Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.[10]

-

Incubation : Gently shake the plate and incubate in the dark at room temperature for 30 minutes.[10]

-

Measurement : Measure the absorbance of each well at ~517 nm using a microplate reader.[10]

-

Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Plot the % scavenging against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[10]

-

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

-

Materials : 96-well plates, cell culture medium, selected cell line, lichexanthone stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), CO₂ incubator.[11][13]

-

Procedure :

-

Cell Seeding : Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

-

Compound Treatment : Prepare serial dilutions of lichexanthone in culture medium. Remove the old medium from the wells and add 100 µL of the lichexanthone dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[12][14]

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[13]

-

Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Analysis : Calculate cell viability as a percentage relative to untreated control cells. Plot viability against concentration to determine the IC50 value.

-

Relevant Biological Pathways

Proposed Biosynthetic Pathway of Lichexanthone

Lichexanthone biosynthesis in lichens occurs via the acetate-malonate pathway, involving polyketide synthases.[1] The process involves the cyclization of a polyketide chain, likely through a benzophenone (B1666685) intermediate, to form the core xanthone structure.[1][3]

General Anti-Inflammatory Signaling Pathway for Xanthones

While specific data for lichexanthone is limited, many xanthones exert anti-inflammatory effects by modulating key signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[15][16] This pathway is central to the production of pro-inflammatory cytokines.

References

- 1. Lichexanthone - Wikipedia [en.wikipedia.org]